N-(6-methoxy-1,3-benzothiazol-2-yl)-N-methylglycine
Description
“N-(6-Methoxy-1,3-benzothiazol-2-yl)acetamide” is a compound with the molecular formula C10H10N2O2S and a molecular weight of 222.264 . Another related compound, “N-(6-Methoxy-1,3-benzothiazol-2-yl)butanamide”, has a molecular formula of C12H14N2O2S and an average mass of 250.317 Da .
Synthesis Analysis
A study on the synthesis of new Schiff base derivatives of benzothiazole was found . The derivatives were synthesized through the reaction of 6-methoxy-1,3-benzothiazol-2-amine with various substituted salicylaldehyde .
Molecular Structure Analysis
The molecular structure of “N-(6-Methoxy-1,3-benzothiazol-2-yl)acetamide” is available as a 2D Mol file . For “N-(6-Methoxy-1,3-benzothiazol-2-yl)butanamide”, the monoisotopic mass is 250.077591 Da .
Chemical Reactions Analysis
A study on aminothiazole-linked metal chelates provides some insight into the chemical reactions of similar compounds . The study discusses the synthesis of new Schiff base ligands through the reaction of 1,3-thiazol-2-amine and 6-ethoxy-1,3-benzothiazole-2-amine separately with 3-methoxy-2-hydroxybenzaldehyde .
Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(6-Methoxy-1,3-benzothiazol-2-yl)acetamide” include a molecular weight of 222.264 . For “N-(6-Methoxy-1,3-benzothiazol-2-yl)butanamide”, the average mass is 250.317 Da .
properties
IUPAC Name |
2-[(6-methoxy-1,3-benzothiazol-2-yl)-methylamino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3S/c1-13(6-10(14)15)11-12-8-4-3-7(16-2)5-9(8)17-11/h3-5H,6H2,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSDRAUGWQHHBJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C1=NC2=C(S1)C=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401234214 | |
Record name | Glycine, N-(6-methoxy-2-benzothiazolyl)-N-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401234214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)-N-methylglycine | |
CAS RN |
1352999-79-1 | |
Record name | Glycine, N-(6-methoxy-2-benzothiazolyl)-N-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1352999-79-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glycine, N-(6-methoxy-2-benzothiazolyl)-N-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401234214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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